6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is a chemical compound with the molecular formula C11H15NO . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is 1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 321.7±42.0 °C and a predicted density of 1.038±0.06 g/cm3 at 20 °C and 760 Torr . The predicted pKa is 9.86±0.20 .Scientific Research Applications
- Scientific Field : Organic Chemistry and Pharmaceutical Research
- Summary of the Application : 6-Methoxy-1,2,3,4-tetrahydroquinoline is used as a chemical reagent and organic intermediate in the development of fine chemicals and pharmaceuticals . It’s part of the larger group of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular research or development context. For example, in medicinal chemistry, these compounds could be synthesized and then tested for their biological activity .
- Results or Outcomes : The outcomes also depend on the specific application. In the context of pharmaceutical research, the outcomes could be the discovery of a new drug or therapeutic agent .
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Scientific Field : Organic Chemistry and Pharmaceutical Research
- Summary of the Application : This compound is used as a chemical reagent and organic intermediate in the development of fine chemicals and pharmaceuticals . It’s part of the larger group of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular research or development context. For example, in medicinal chemistry, these compounds could be synthesized and then tested for their biological activity .
- Results or Outcomes : The outcomes also depend on the specific application. In the context of pharmaceutical research, the outcomes could be the discovery of a new drug or therapeutic agent .
-
Scientific Field : Mass Spectrometry
- Summary of the Application : The compound can be used in mass spectrometry, a technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in simple and complex mixtures .
- Methods of Application or Experimental Procedures : The compound is ionized and then separated based on its mass-to-charge ratio. Then, the ions are detected and the results are displayed as spectra of the relative abundance of detected ions as a function of the mass-to-charge ratio .
- Results or Outcomes : The outcomes of this application could be the identification and quantification of the compound in a sample .
Safety And Hazards
The safety information for “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDPZDVSZWOAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966776 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
CAS RN |
52373-02-1 | |
Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052373021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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